molecular formula C13H15NO2 B2445064 N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide CAS No. 2185980-74-7

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide

Cat. No. B2445064
CAS RN: 2185980-74-7
M. Wt: 217.268
InChI Key: VZZBXMFTRIFPSN-LBPRGKRZSA-N
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Description

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide, commonly known as Isochromen, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. Isochromen is a versatile molecule that can be synthesized using different methods, and its unique structure makes it a promising candidate for the development of novel drugs and materials.

Mechanism of Action

The mechanism of action of Isochromen is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Isochromen has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Isochromen has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species. Isochromen has also been found to reduce the level of pro-inflammatory cytokines and increase the level of anti-inflammatory cytokines. In addition, Isochromen has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using Isochromen in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. Isochromen can be synthesized using different methods, allowing researchers to choose the most suitable method for their experiments. Isochromen's unique structure also makes it a promising candidate for the development of novel drugs and materials. However, one limitation of using Isochromen in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Isochromen. One potential direction is the development of Isochromen-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is the exploration of Isochromen's potential applications in materials science, such as the development of new polymers and coatings. Additionally, further studies are needed to elucidate the mechanism of action of Isochromen and its potential side effects. Overall, Isochromen is a promising molecule that has the potential to make significant contributions to various fields of research.

Synthesis Methods

Isochromen can be synthesized using different methods, including the Pd-catalyzed cyclization of 2-alkynylphenols, the intramolecular cyclization of 2-(1-alkynyl)phenols, and the oxidative cyclization of 2-alkenylphenols. The Pd-catalyzed cyclization of 2-alkynylphenols is the most commonly used method for the synthesis of Isochromen. This method involves the reaction of 2-alkynylphenols with a palladium catalyst and a base in the presence of an oxidant. The reaction proceeds through a series of intermediate steps, leading to the formation of Isochromen.

Scientific Research Applications

Isochromen has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Isochromen has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Isochromen has been found to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(15)14-8-12-7-10-5-3-4-6-11(10)9-16-12/h2-6,12H,1,7-9H2,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBXMFTRIFPSN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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